molecular formula C17H11Cl2FN4O2S2 B2405340 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-77-7

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2405340
M. Wt: 457.32
InChI Key: QHJONTIXCPPMOY-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H11Cl2FN4O2S2 and its molecular weight is 457.32. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

3,5-Dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide and related halogenated sulfonamides have been investigated for their ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme IX (CA IX). CA IX inhibitors are of significant interest due to their potential applications as antitumor agents. Inhibition data have shown potent activity against CA IX with inhibition constants in the low nanomolar range, suggesting these compounds as promising leads for the development of new antitumor therapies (Ilies et al., 2003).

Type III Secretion Inhibitors

The compound identified as a putative type III secretion inhibitor in Yersinia suggests a potential use in preventing or treating bacterial infections. A series of analogues showed varying degrees of inhibition in a type III secretion-dependent reporter-gene assay, highlighting the compound's potential as a basis for developing new antimicrobial agents (Kauppi et al., 2007).

Antimicrobial and Antifungal Activities

A series of new compounds, including derivatives of 1,3,4-thiadiazolo[3,2-a]quinazolin-5-one, were synthesized and showed significant antimicrobial and antifungal activities. These findings support the potential of such compounds in developing new therapeutic agents against a variety of microbial and fungal pathogens (Sych et al., 2019).

Green Chemistry Applications

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via the reaction of substituted benzohydrazides demonstrates an adherence to green chemistry principles. Utilizing water as the reaction medium, these syntheses yield nearly quantitative outputs, emphasizing the role of sustainable practices in chemical research (Horishny & Matiychuk, 2020).

properties

IUPAC Name

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN4O2S2/c18-10-5-9(6-11(19)7-10)15(26)22-16-23-24-17(28-16)27-8-14(25)21-13-3-1-12(20)2-4-13/h1-7H,8H2,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJONTIXCPPMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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